2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxo-1-(phenylsulfonyl)ethyl]acetamide
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Overview
Description
N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group, a morpholine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with morpholine to form a benzenesulfonyl morpholine intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE may involve large-scale batch processes. These processes are optimized for high yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: Shares structural similarities with the presence of a benzenesulfonyl group and a morpholine ring.
Linezolid: Contains a morpholine ring and is used as an antibiotic.
Uniqueness
N-[1-(BENZENESULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O6S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2-morpholin-4-yl-2-oxoethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24N2O6S/c1-28-17-9-7-16(8-10-17)15-19(24)22-20(21(25)23-11-13-29-14-12-23)30(26,27)18-5-3-2-4-6-18/h2-10,20H,11-15H2,1H3,(H,22,24) |
InChI Key |
VZOUIASPPBZZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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